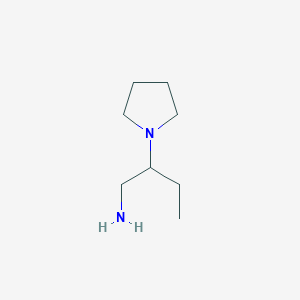
2-(Pyrrolidin-1-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrrolidin-1-yl)butan-1-amine is a chemical compound that features a pyrrolidine ring, which is a five-membered heterocycle containing one nitrogen atom, attached to a butan-1-amine moiety. This structure is a common motif in various chemical syntheses and pharmaceutical compounds, often serving as an intermediate or a building block for more complex molecules.
Synthesis Analysis
The synthesis of compounds related to 2-(Pyrrolidin-1-yl)butan-1-amine can be complex, involving multiple steps and chiral centers that require careful control to achieve the desired stereochemistry. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a closely related compound, involves an asymmetric Michael addition followed by a stereoselective alkylation, highlighting the intricacies of synthesizing such molecules with precise stereochemistry .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of the pyrrolidine ring. In the context of crystallography, the reduction of certain pyrrolidine-containing compounds can lead to a change in symmetry and molecular conformation, as observed in the transition from a more planar structure to one with reduced symmetry upon reduction . This indicates that the molecular structure of 2-(Pyrrolidin-1-yl)butan-1-amine and its derivatives can significantly influence their physical properties and reactivity.
Chemical Reactions Analysis
Pyrrolidine derivatives participate in various chemical reactions, often acting as intermediates. For example, a cascade reaction involving a primary amine, 2-butynedioate, and propargylic alcohol in the presence of a Lewis acid can lead to the formation of 1,2-dihydropyridines, with the pyrrolidine ring playing a crucial role in the reaction mechanism . Additionally, the reaction of heterocyclic amines with tetracyanoquinodimethane (TCNQ) demonstrates the versatility of pyrrolidine derivatives in forming supramolecular structures with potential applications in materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Pyrrolidin-1-yl)butan-1-amine derivatives are influenced by their molecular structure. For instance, the presence of the pyrrolidine ring can contribute to the formation of strong inter- and intramolecular hydrogen bonds, which can affect the compound's solubility, boiling point, and melting point . Furthermore, the introduction of substituents such as the ethylene spacer and amine functionality can lead to interesting properties like fluorescence and second harmonic generation, which are valuable in various applications .
Aplicaciones Científicas De Investigación
Catalytic Transformations
2-(Pyrrolidin-1-yl)butan-1-amine plays a significant role in catalytic transformations. For example, in the presence of CeO2-supported gold nanoparticles and Aerosil 200, it aids in the oxidative transformation of cyclic amines to lactams, which are crucial chemical feedstocks. This process has been effectively used to convert pyrrolidine to 2-pyrrolidone, an important precursor in commercial applications like nylon production (Dairo et al., 2016).
Synthetic Applications
Pyrrolidine derivatives, including 2-(Pyrrolidin-1-yl)butan-1-amine, are synthesized through various reactions with carbonyl-containing compounds. These derivatives serve as the foundational structure for many vital biological molecules such as heme and chlorophyll. Their synthesis often involves condensation reactions and is crucial for creating a wide range of functional derivatives used in different industrial and scientific applications (Anderson & Liu, 2000).
Development of Novel Compounds
This compound has been instrumental in the development of new chemical entities. For instance, its reaction with aliphatic amines in the presence of Ruthenium complex catalysts leads to the synthesis of N-substituted pyrroles and pyrrolidines. Such chemical reactions are essential for the development of novel compounds with potential applications in various fields, including pharmaceuticals (Tsuji et al., 1987).
Electrochromic Devices
In the realm of material science, 2-(Pyrrolidin-1-yl)butan-1-amine is used in the synthesis of polymer precursors for electrochromic devices. These devices, constructed with polymers derived from this compound, display a range of colors and improved properties like redox stability and switching time, making them valuable in advanced material applications (Yagmur et al., 2013).
Intermediate in Pharmaceutical Synthesis
As an intermediate in pharmaceutical synthesis, 2-(Pyrrolidin-1-yl)butan-1-amine has been used in the preparation of complex molecular structures. For example, its derivatives play a crucial role in synthesizing premafloxacin, a compound developed as an antibiotic for veterinary use (Fleck et al., 2003).
Catalysis and Synthetic Methodology
In catalysis and synthetic methodology, this compound is part of processes like hydrodenitrogenation, which is critical in petrochemical applications. It serves as a model compound in theoretical investigations of hydrotreatment processes, contributing to the development of more efficient industrial catalytic systems (Koudjina et al., 2015).
Photoreactive Materials
Its derivatives are also involved in the synthesis of photoreactive materials. For instance, the reaction with MoO3 leads to the formation of compounds with unique photochemical properties, useful in areas like solar energy conversion (Wutkowski et al., 2011).
Medicinal Chemistry
Lastly, in medicinal chemistry, 2-(Pyrrolidin-1-yl)butan-1-amine and its derivatives are essential in the synthesis of compounds with potential pharmacological applications. For example, its involvement in creating κ-opioid receptor antagonists demonstrates its significance in developing new therapeutic agents (Grimwood et al., 2011).
Safety And Hazards
Direcciones Futuras
The pyrrolidine ring, a key feature of 2-(Pyrrolidin-1-yl)butan-1-amine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound may involve further exploration of its potential in drug discovery, particularly given its ability to generate structural diversity .
Propiedades
IUPAC Name |
2-pyrrolidin-1-ylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-8(7-9)10-5-3-4-6-10/h8H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFCMIRCRKQLRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)butan-1-amine | |
CAS RN |
953750-99-7 |
Source


|
| Record name | 2-(pyrrolidin-1-yl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

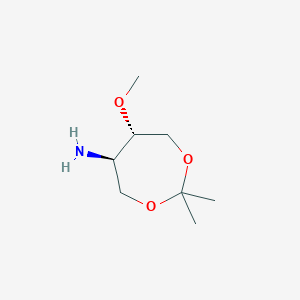
![1-acetyl-5-bromo-N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-2-methylindoline-6-sulfonamide](/img/structure/B2505172.png)
![N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2505173.png)
![N-benzyl-N-ethyl-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2505178.png)
![2,2-Difluoro-N-[2-(prop-2-enoylamino)ethyl]cyclohexane-1-carboxamide](/img/structure/B2505179.png)
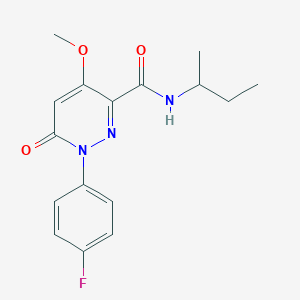
![3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2505185.png)
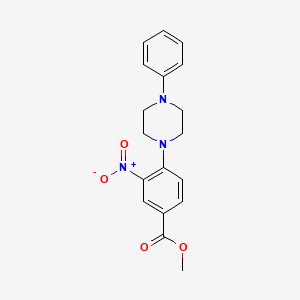
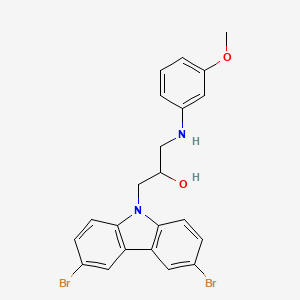
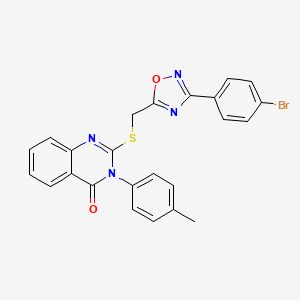
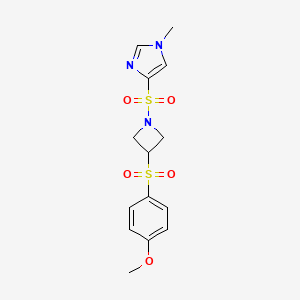
![[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2505192.png)
![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/no-structure.png)
![ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate](/img/structure/B2505194.png)